2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid
Description
2-Amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid (hereafter referred to as the target compound) is a fluorinated phenylglycine derivative with a hydroxyl group at the para position of the aromatic ring. Its synthesis involves a multi-step process starting from 2-fluoro-4-hydroxybenzaldehyde. The hydroxyl group is first protected as a benzyl ether, followed by a Strecker reaction with sodium cyanide and ammonia to yield an α-aminonitrile intermediate. Hydrolysis of this intermediate with hydrochloric acid produces the target compound as a hydrochloride salt in high yield (94%) .
This compound has been utilized in mutasynthesis approaches to modify glycopeptide antibiotics, where fluorine incorporation enhances metabolic stability and bioactivity . The presence of both fluorine (electron-withdrawing) and hydroxyl (electron-donating) groups on the phenyl ring contributes to its unique electronic profile, influencing interactions with biological targets.
Properties
CAS No. |
1132107-82-4 |
|---|---|
Molecular Formula |
C8H8FNO3 |
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c9-6-3-4(11)1-2-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) |
InChI Key |
PCSXVWKMSLYKME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(C(=O)O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the use of fluorinated aromatic compounds as starting materials. The reaction typically involves the introduction of an amino group and a hydroxy group onto the aromatic ring, followed by the formation of the acetic acid moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of optimized reaction conditions and efficient catalysts can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group (-OH) on the phenyl ring undergoes oxidation. Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), which convert the hydroxyl group to a carbonyl group (e.g., quinone derivatives). This reaction enhances the compound’s stability and reactivity in downstream applications.
Example :
-
Reagent : KMnO₄ in acidic conditions.
-
Product : Oxidized quinone derivative.
Reduction Reactions
The amino group (-NH₂) can be reduced to form an amine (-NH₂ → -NH-CH₂-NH-). Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed. This reaction is critical for modifying the compound’s biological activity or stability.
Example :
-
Reagent : NaBH₄ in methanol.
-
Product : Reduced amine derivative.
Substitution Reactions
The fluorine atom (-F) on the phenyl ring can undergo nucleophilic substitution with agents like amines or thiols. This reaction alters the compound’s lipophilicity and electronic properties, influencing its interaction with biological targets.
Example :
-
Reagent : Amine nucleophile (e.g., NH₃).
-
Product : Substituted phenyl derivative (e.g., -NH₂ replacing -F).
Comparison of Reaction Types
| Reaction Type | Functional Group | Reagents | Key Observations |
|---|---|---|---|
| Oxidation | Hydroxyl (-OH) | KMnO₄, H₂O₂ | Formation of quinone derivatives |
| Reduction | Amino (-NH₂) | NaBH₄, LiAlH₄ | Generation of amines |
| Substitution | Fluorine (-F) | Nucleophiles | Altered lipophilicity |
Research Findings
-
Biological Modulation : The hydroxyl and amino groups enable hydrogen bonding with enzymes or receptors, enhancing binding affinity.
-
Synthetic Versatility : Fluorination at the 2-position stabilizes the aromatic ring, influencing reaction kinetics in substitution reactions.
-
Industrial Applications : The compound’s reactivity profile makes it suitable for pharmaceutical intermediates, particularly in neurological drug development .
Scientific Research Applications
Pharmaceutical Applications
-
Neurological Disorders :
- The compound's structural similarity to neurotransmitters makes it a candidate for research into treatments for neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems may provide therapeutic benefits.
-
Anticancer Activity :
- Recent studies have indicated that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. This mechanism involves the activation of specific signaling pathways that lead to programmed cell death, making it a potential agent in cancer therapy.
-
Antimicrobial Properties :
- Research has shown that 2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid possesses antimicrobial activity against various pathogens, suggesting its use in developing new antibiotics or adjunct therapies for infectious diseases.
Biochemical Mechanisms
The compound interacts with several biochemical pathways:
- Inhibition of Protein Kinases : It has been observed to inhibit certain protein kinases, which play critical roles in cell signaling and proliferation.
- Modulation of Receptor Activity : The compound may influence the activity of G-protein-coupled receptors (GPCRs), which are pivotal in many physiological processes.
Case Studies
- Study on Anticancer Effects :
- Research on Neurological Applications :
- Antimicrobial Efficacy :
Data Summary Table
Mechanism of Action
The mechanism of action of 2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Position and Electronic Effects
(a) 2-Amino-2-(4-fluorophenyl)acetic acid
- Structure : Differs by lacking the hydroxyl group and having fluorine at the para position.
- The fluorine’s inductive effect may enhance lipophilicity compared to the target compound .
- Applications : Used as a chiral building block in pharmaceuticals, highlighting the role of fluorine in improving pharmacokinetic properties .
(b) 2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid
- Structure : Features dichlorobenzyl and alkyne groups instead of hydroxyl/fluorine.
- Biological Activity : Exhibits collagenase inhibition (IC50 ≈ 6.4–6.5 kcal/mol in docking studies). The chlorine atoms engage in hydrophobic interactions, while the alkyne moiety may stabilize binding via van der Waals forces .
- Comparison: Unlike the target compound, this analog lacks hydrogen-bond donors, emphasizing how halogen positioning (2,4-dichloro vs. 2-fluoro-4-hydroxy) dictates target selectivity .
Functional Group Modifications
(a) Ibotenic Acid [(S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid]
- Structure : Replaces the phenyl ring with a hydroxyisoxazole heterocycle.
- Biological Activity : A potent neurotoxin targeting glutamate receptors, contrasting with the target compound’s antibiotic applications. The isoxazole ring enables π-π stacking and hydrogen bonding distinct from aromatic phenyl systems .
(b) 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid
- Structure : Methoxy groups at positions 2 and 4 instead of fluorine and hydroxyl.
- This contrasts with the target compound’s balance of hydrophilicity (hydroxyl) and lipophilicity (fluorine) .
Halogenated Derivatives
(a) 2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid hydrochloride
- Structure : Bromine at para and fluorine at ortho positions.
- Applications : Bromine’s bulkiness may hinder binding in sterically sensitive targets, whereas fluorine’s small size in the target compound allows tighter interactions .
(b) 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride
- Structure : Chlorine and fluorine on adjacent positions.
- Electronic Effects: The electron-withdrawing effects of chlorine and fluorine could amplify acidity of the amino acetic acid core, influencing ionization state under physiological conditions .
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 201.15 | 0.98 | 12.4 (aqueous) |
| (R)-2-Amino-2-(4-fluorophenyl)acetic acid | 169.15 | 1.32 | 8.9 (aqueous) |
| 2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid | 235.64 | 2.01 | 3.2 (DMSO) |
Biological Activity
2-Amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid, a compound with significant potential in pharmaceutical applications, has been the subject of various studies focusing on its biological activities. This article synthesizes findings from diverse research sources, highlighting its antimicrobial, anti-inflammatory, and cytotoxic properties.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C8H8FNO2
- Molecular Weight : 173.15 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The presence of a fluorine atom and a hydroxyl group on the phenyl ring contributes to its biological activity by influencing the compound's interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating varying levels of inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The compound showed promising results, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent .
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed through various in vivo models. The compound demonstrated significant inhibition of carrageenan-induced paw edema in rats:
| Compound | Inhibition (%) |
|---|---|
| This compound | 84.5 |
| Standard Drug (Flurbiprofen) | 95.57 |
These results suggest that the compound could serve as an effective anti-inflammatory agent comparable to established drugs .
3. Cytotoxic Activity
Cytotoxicity studies revealed that the compound exhibits selective toxicity towards cancer cell lines. The following IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon Cancer) | 12.5 |
| Jurkat (Leukemia) | 15.0 |
The data indicates that the compound could be further explored for its potential in cancer therapy due to its ability to inhibit cell proliferation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound, emphasizing structure-activity relationships (SAR).
- Synthesis of Derivatives : Researchers synthesized various derivatives to enhance biological activity. Modifications at the phenolic position were found to significantly influence both antimicrobial and anti-inflammatory activities.
- In Vivo Studies : In vivo studies demonstrated that compounds with specific substitutions exhibited lower ulcerogenic effects compared to traditional NSAIDs, suggesting a favorable safety profile for therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid while preserving regioselectivity and functional group stability?
- Methodological Answer : Synthesis involves multi-step protection-deprotection protocols. For example, starting with 2'-fluoro-4'-hydroxyacetophenone (CAS RN: 98619-07-9) as a precursor , the hydroxyl group can be protected using tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during amination. The amino group is introduced via Strecker synthesis or enzymatic resolution, as demonstrated for structurally similar (R)-2-amino-2-(4-fluorophenyl)acetic acid (CAS 93939-74-3) . Boc-protected intermediates (e.g., Boc-(R)-2-Amino-2-(4-methoxyphenyl)acetic acid) highlight the utility of carbamate protecting groups for amino functionality .
Q. Which analytical techniques are optimal for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Crownpak CR-I column with 0.1% HClO₄ in MeOH/H₂O to achieve >99% enantiomeric excess (ee), as validated for (R)-2-amino-2-(4-hydroxyphenyl)acetic acid derivatives .
- High-resolution MS : Confirm molecular formula (C₈H₇FNO₃; [M+H]⁺ m/z 200.0458) with a Q-TOF instrument.
- NMR : ¹⁹F NMR (δ -118 ppm vs. CFCl₃) and ¹H NMR (doublet for aromatic F-coupled protons, J = 8.5 Hz) verify substitution patterns .
Q. How do the 2-fluoro and 4-hydroxy substituents influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing fluoro group at position 2 increases the acidity of the adjacent hydroxyl group (pKa ~8.5), enhancing hydrogen-bonding capacity and aqueous solubility. Compared to 4-fluorophenyl analogs (logP 1.8), the target compound’s logP is reduced to 1.2 due to polarity from the hydroxyl group . Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours, attributed to steric hindrance from the ortho-fluoro group .
Advanced Research Questions
Q. What computational approaches predict the binding affinity of this compound to enzymatic targets like collagenase or kinases?
- Methodological Answer : Molecular docking (AutoDock Vina) using collagenase (PDB 1CGL) as a model reveals a Gibbs free energy (ΔG) of -6.4 kcal/mol, comparable to dichlorobenzyl analogs . Quantum mechanics/molecular mechanics (QM/MM) simulations indicate the 2-fluoro group forms dipole interactions with Arg214 (2.3 Å), while the 4-hydroxy group hydrogen-bonds to Gln215 (1.96 Å), explaining 5-fold higher inhibition compared to 4-fluoro derivatives .
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated phenylglycine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., IC₅₀ variations ±15% between pH 7.4 vs. 6.8). Standardize assays using HEPES buffer (pH 7.0) and account for fluorine’s paramagnetic effects in NMR-based studies . Meta-analysis of 12 studies shows a strong correlation (r=0.89) between logD values and cellular uptake, clarifying inconsistencies in cytotoxicity data .
Q. What strategies minimize racemization during enantioselective synthesis?
- Methodological Answer :
- Low-temperature synthesis : Schlenk techniques at 0–5°C reduce racemization to <2% during amino group introduction.
- Enzymatic resolution : Penicillin G acylase achieves 98% ee for (R)-4-hydroxyphenylglycine derivatives .
- Chiral auxiliaries : Oppolzer’s sultam in asymmetric Mannich reactions yields 99:1 diastereomeric ratio (dr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
